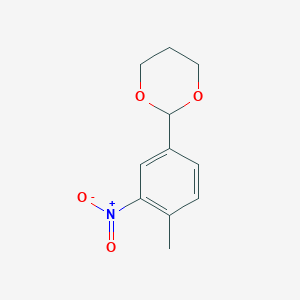

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKPANLTSOQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. This compound is a cyclic acetal, a crucial structural motif in organic chemistry, often utilized as a protecting group for aldehydes due to its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. The synthesis involves the acid-catalyzed reaction of 4-Methyl-3-nitrobenzaldehyde with 1,3-propanediol. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Reaction

The primary method for synthesizing this compound is the acid-catalyzed acetalization of 4-Methyl-3-nitrobenzaldehyde with 1,3-propanediol. This condensation reaction is reversible and is typically driven to completion by the removal of water, often through azeotropic distillation.

Reaction Scheme: 4-Methyl-3-nitrobenzaldehyde + 1,3-Propanediol ⇌ this compound + Water

A variety of acid catalysts can be employed, including homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, or heterogeneous catalysts such as zeolites and acid-activated clays like montmorillonite K10.[1][2][3] The use of a Dean-Stark apparatus is common to facilitate the removal of water and shift the equilibrium towards the product.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis, based on analogous acetalization reactions.[3][4]

| Parameter | Value / Range | Notes |

| Starting Aldehyde | 4-Methyl-3-nitrobenzaldehyde | Key reactant. |

| Diol | 1,3-Propanediol | Typically used in slight excess (1.05-1.2 equivalents). |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 0.01-0.05 equivalents. |

| Solvent | Toluene or Benzene | Allows for azeotropic removal of water. |

| Reaction Temperature | 80 - 120 °C | Reflux temperature of the chosen solvent. |

| Reaction Time | 2 - 6 hours | Monitored by TLC or GC for disappearance of the aldehyde. |

| Yield | > 90% | High yields are typical when water is effectively removed.[4] |

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of nitrophenyl-substituted dioxolanes.[4]

Materials:

-

4-Methyl-3-nitrobenzaldehyde (1.0 eq)

-

1,3-Propanediol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add 4-Methyl-3-nitrobenzaldehyde (1.0 eq), 1,3-propanediol (1.1 eq), p-toluenesulfonic acid (0.02 eq), and a sufficient volume of toluene to fill approximately one-third of the flask and the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. Wash subsequently with water and then with brine.[3][5]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.

Diagrams and Workflows

The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of acid-catalyzed acetal formation.

References

- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]

- 2. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Nitrophenyl-Substituted Dioxanes and Dioxolanes

Introduction

Nitrophenyl-substituted dioxane and dioxolane derivatives are heterocyclic organic compounds that hold significance as versatile intermediates in organic synthesis. Their bifunctional nature, featuring a reactive nitrophenyl group and a stable cyclic acetal, makes them valuable building blocks in the development of more complex molecules, including potential pharmaceutical agents and materials for nonlinear optics.[1][2] The nitro group can be readily transformed into other functional groups, such as amines, providing a strategic handle for molecular elaboration, while the dioxane or dioxolane moiety serves as a protecting group for a carbonyl functional group.[2]

This technical guide consolidates the available chemical and physical properties, experimental protocols for synthesis, and spectroscopic data for key analogues of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.

Analogues of this compound

Due to the limited data on the target compound, this guide will focus on the following structurally similar molecules for which scientific information is available.

2-(3-Nitrophenyl)-1,3-dioxane

This compound features a 1,3-dioxane ring attached to a nitrophenyl group at the meta position.

| Property | Value | Source |

| CAS Number | 5663-26-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| IUPAC Name | 2-(3-nitrophenyl)-1,3-dioxane | [1] |

| SMILES | C1COC(OC1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | [1] |

| InChI | 1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | [3] |

| InChI Key | VQZDEWTWLOZYBX-UHFFFAOYSA-N | [3] |

Synthesis: One common method for the synthesis of 2-(3-nitrophenyl)-1,3-dioxane is through the condensation reaction of 3-nitrobenzaldehyde with 1,3-propanediol (or other suitable glycols/diols) under acidic or basic conditions.[1]

Derivatives of 2-(3-nitrophenyl)-1,3-dioxane are being explored for their therapeutic potential in medicinal chemistry.[1] Some derivatives have demonstrated anticancer activity, with one compound exhibiting an IC50 value of 7.29 μM against the SW1116 colon cancer cell line.[1] These compounds are also investigated for their nonlinear optical properties, which are important for the development of new optoelectronic materials.[1]

2-(3-Nitrophenyl)-1,3-dioxolane

This analogue consists of a five-membered 1,3-dioxolane ring linked to a nitrophenyl group at the meta position.

| Property | Value | Source |

| CAS Number | 6952-67-6 | [4][5] |

| Molecular Formula | C₉H₉NO₄ | [4][5] |

| Molecular Weight | 195.17 g/mol | [4][5] |

| Melting Point | 57-58 °C | [6] |

| Physical Form | Colorless crystals | [6] |

| IUPAC Name | 2-(3-nitrophenyl)-1,3-dioxolane | [4][5] |

| SMILES | C1COC(O1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | [4] |

| InChI | 1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | [4] |

| InChI Key | YOGPCAYIEHLIMG-UHFFFAOYSA-N | [4] |

Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane: A mixture of 3-nitrobenzaldehyde (100 g, 0.66 mole), ethylene glycol (49.3 g, 0.7 mole), and p-toluenesulfonic acid (0.8 g) in benzene (1 L) is heated at reflux with continuous removal of water using a Dean-Stark trap.[7] After 4 hours, the mixture is cooled, filtered through a pad of neutral alumina, and concentrated in vacuo to yield the product as an amber oil.[7]

Purification: The crude product can be purified by recrystallization from a 1:1 solvent mixture of cyclohexane and tert-butyl methyl ether.[6] The solution should be left at room temperature to allow for slow crystallization.[6]

-

¹H-NMR (250 MHz, CDCl₃): δ (ppm) 4.05-4.18 (m, 4H, -OCH₂CH₂O-), 5.90 (s, 1H, O-CH-O), 7.54-7.60 (m, 1H, Ar-H), 7.79-7.83 (m, 1H, Ar-H), 8.20-8.25 (m, 1H, Ar-H), 8.35-8.37 (m, 1H, Ar-H).[6]

-

¹³C-NMR (CDCl₃): δ (ppm) 65.5 (-OCH₂CH₂O-), 102.3 (O-CH-O), 121.7 (Ar-C), 124.0 (Ar-C), 129.4 (Ar-C), 132.7 (Ar-C), 140.4 (Ar-C), 148.3 (Ar-C-NO₂).[8]

-

IR (KBr, cm⁻¹): 3093 (aromatic C-H stretch), 2978, 2905, 2862 (aliphatic C-H stretch), 1532, 1359 (N=O stretch).[6]

2-(4-Nitrophenyl)-1,3-dioxolane

This compound is characterized by a 1,3-dioxolane ring substituted with a nitrophenyl group at the para position.

| Property | Value | Source |

| CAS Number | 2403-53-4 | [9][10] |

| Molecular Formula | C₉H₉NO₄ | [9][10] |

| Molecular Weight | 195.17 g/mol | [9][11] |

| Melting Point | 90.5-94.0 °C | [11] |

| Physical Form | Off-white to yellow solid | [2] |

| IUPAC Name | 2-(4-nitrophenyl)-1,3-dioxolane | [9] |

| SMILES | C1COC(O1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [9] |

| InChI | InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | [9] |

| InChI Key | RIXYVXYKLYQCSM-UHFFFAOYSA-N | [9] |

Synthesis: The most common method for preparing 2-(4-nitrophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[2] This condensation reaction is typically driven to completion by the removal of water.[2]

Reduction of the Nitro Group: A common transformation is the reduction of the nitro group to an amino group.[2] This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.[2] This reaction is highly chemoselective, leaving the dioxolane ring intact.[2]

-

¹H-NMR: The protons of the dioxolane ring typically appear as a multiplet between 3.98-4.15 ppm, while the acetal proton shows a singlet at approximately 5.78 ppm.[11]

-

Mass Spectrometry: The molecular ion peak is observed at m/z 195.[11] A characteristic base peak often appears at m/z 76, corresponding to the phenyl cation.[11]

4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

This analogue introduces a methyl group on the dioxolane ring.

| Property | Value | Source |

| CAS Number | 72024-78-3 | [12] |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol |

Synthesis: This compound can be synthesized from 3-nitrobenzaldehyde and propylene glycol (1,2-propanediol).[12]

Reactivity and Applications

The chemical reactivity of these compounds is largely dictated by the interplay between the nitrophenyl group and the dioxane/dioxolane ring.

-

Nitrophenyl Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group itself is a key functional handle that can be readily reduced to an amino group, which opens up a wide array of subsequent chemical transformations.[2]

-

Dioxane/Dioxolane Ring: The cyclic acetal is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the corresponding aldehyde and diol. This property makes the dioxane/dioxolane moiety an effective protecting group for carbonyls in multi-step syntheses.[2]

The unique structural features of these molecules make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]

Visualizations

General Synthesis Workflow for Nitrophenyl Dioxolanes

The following diagram illustrates a generalized experimental workflow for the synthesis of a 2-(nitrophenyl)-1,3-dioxolane derivative.

Caption: General synthesis workflow for 2-(nitrophenyl)-1,3-dioxolanes.

References

- 1. Buy 2-(3-Nitrophenyl)-1,3-dioxane | 5663-26-3 [smolecule.com]

- 2. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]

- 3. 2-(3-Nitrophenyl)-1,3-dioxane [sigmaaldrich.com]

- 4. 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-nitrophenyl)-1,3-dioxolane 97% | CAS: 6952-67-6 | AChemBlock [achemblock.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-(3-Nitrophenyl)-1,3-dioxolane | 6952-67-6 | Benchchem [benchchem.com]

- 9. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Buy 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 [smolecule.com]

- 12. 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane | CAS#:72024-78-3 | Chemsrc [chemsrc.com]

Technical Guide: Physicochemical Properties of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Introduction

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure features a 1,3-dioxane ring, which is a six-membered saturated ring containing two oxygen atoms at positions 1 and 3. This ring is substituted at the second carbon with a 4-methyl-3-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the phenyl ring is expected to influence the compound's chemical reactivity and physical properties. This document outlines the predicted physical properties, a probable synthetic route, and expected analytical characteristics of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Predicted Physical and Chemical Properties

While specific experimental values are unavailable, the following table summarizes the known properties of the likely starting materials, 4-methyl-3-nitrobenzaldehyde and 1,3-propanediol, which can provide an estimation of the properties of the final product.

Table 1: Physical Properties of Precursors

| Property | 4-Methyl-3-nitrobenzaldehyde | 1,3-Propanediol |

| CAS Number | 31680-07-6[1] | 504-63-2[2][3] |

| Molecular Formula | C₈H₇NO₃ | C₃H₈O₂[3][4] |

| Molecular Weight | 165.15 g/mol | 76.09 g/mol [4] |

| Appearance | Pale yellow to yellow crystals or powder[5] | Colorless, viscous liquid[3][4][6] |

| Melting Point | 46-49 °C[1][7] | -27 °C[3][6] |

| Boiling Point | Not available | 214 °C[2][3] |

| Solubility | Insoluble in water[1] | Miscible with water, ethanol, acetone[3][6] |

| Density | Not available | 1.053 g/mL at 25 °C[3] |

Based on the structures of similar 2-aryl-1,3-dioxanes, the product, this compound, is predicted to be a solid at room temperature with limited solubility in water but soluble in common organic solvents.

Experimental Protocols

Proposed Synthesis: Acid-Catalyzed Acetalization

The most probable synthetic route to this compound is the acid-catalyzed acetalization of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol. This reaction involves the condensation of the aldehyde and the diol to form the cyclic acetal, with the removal of water to drive the reaction to completion.[8]

Materials and Equipment:

-

4-methyl-3-nitrobenzaldehyde

-

1,3-propanediol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methyl-3-nitrobenzaldehyde (1 equivalent) in toluene.

-

Add 1,3-propanediol (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product may be purified by recrystallization or column chromatography on silica gel.

A similar synthesis of 2-(3-nitrophenyl)-1,3-dioxolane involves refluxing 3-nitrobenzaldehyde and ethylene glycol in benzene with p-toluenesulfonic acid for 4 hours.[9]

Predicted Analytical Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-methyl-3-nitrophenyl group, a singlet for the methyl group, a signal for the acetal proton at C2 of the dioxane ring, and multiplets for the methylene protons of the dioxane ring. The chemical shifts of the dioxane protons are expected to be in distinct regions, reflecting their axial and equatorial positions.[10] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the methyl group, the acetal carbon (expected to be around 90-100 ppm), and the methylene carbons of the dioxane ring (around 25-30 ppm and 60-70 ppm).[11] |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations, C-O stretching vibrations for the cyclic ether (around 1140-1070 cm⁻¹ and 940 cm⁻¹), and strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[12] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₄). Fragmentation patterns would likely involve the loss of fragments from the dioxane ring and the substituted phenyl ring.[13] |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

References

- 1. 4-METHYL-3-NITROBENZALDEHYDE | 31680-07-6 [chemicalbook.com]

- 2. dupont.ca [dupont.ca]

- 3. 1,3-Propanediol | 504-63-2 [chemicalbook.com]

- 4. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-nitrobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 7. 4-メチル-3-ニトロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Spectroscopic Profile of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure consists of a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the methyl group on the phenyl ring, combined with the conformational properties of the dioxane ring, are expected to define its chemical reactivity and spectroscopic characteristics.

Caption: Molecular structure of the target compound.

Projected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | d | 1H | Ar-H (H-2) |

| ~ 7.60 | dd | 1H | Ar-H (H-6) |

| ~ 7.35 | d | 1H | Ar-H (H-5) |

| ~ 5.60 | s | 1H | O-CH-O (H-acetal) |

| ~ 4.30 | t | 2H | O-CH₂ (axial) |

| ~ 3.95 | m | 2H | O-CH₂ (equatorial) |

| ~ 2.60 | s | 3H | Ar-CH₃ |

| ~ 2.10 | m | 1H | C-CH₂-C (axial) |

| ~ 1.45 | d | 1H | C-CH₂-C (equatorial) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.5 | Ar-C (C-NO₂) |

| ~ 140.0 | Ar-C (C-acetal) |

| ~ 135.0 | Ar-C (C-CH₃) |

| ~ 132.0 | Ar-CH (C-6) |

| ~ 127.5 | Ar-CH (C-5) |

| ~ 123.0 | Ar-CH (C-2) |

| ~ 100.5 | O-CH-O (acetal carbon) |

| ~ 67.0 | O-CH₂ |

| ~ 25.0 | C-CH₂-C |

| ~ 20.0 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1530 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 | Strong | Symmetric NO₂ Stretch |

| ~ 1200 - 1000 | Strong, Multiple Bands | C-O Stretch (acetal) |

| ~ 830 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Intensity (%) | Assignment |

| 223 | 40 | [M]⁺ (Molecular Ion) |

| 222 | 100 | [M-H]⁺ |

| 164 | 60 | [M - OCH₂CH₂CH₂O]⁺ |

| 134 | 30 | [C₇H₄NO₂]⁺ |

| 118 | 50 | [M - NO₂ - C₃H₆O]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of the title compound.

Synthesis Protocol: Acid-Catalyzed Acetalization

This procedure is adapted from the synthesis of similar nitro-substituted phenyl dioxolanes.[1][2] The reaction involves the condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol.

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methyl-3-nitrobenzaldehyde (1.0 eq.), 1,3-propanediol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to the flask.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

Logical Relationships in Spectroscopy

The interpretation of the spectroscopic data relies on correlating specific structural features of the molecule with their expected signals.

Caption: Correlation of molecular fragments to spectral data.

References

Technical Guide: Synthesis, Characterization, and Potential Applications of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane, a nitrophenyl derivative with potential applications in medicinal chemistry and materials science. Due to the compound's novelty, a registered CAS number has not been identified in public databases. This guide, therefore, focuses on a proposed synthetic route, expected physicochemical properties based on analogous compounds, and the broader context of its potential biological activities.

Compound Identification and Precursor Data

Table 1: Physicochemical Data of Key Precursor: 4-Methyl-3-nitrobenzaldehyde

| Property | Value | Source |

| CAS Number | 31680-07-6 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | 46-49 °C | |

| Boiling Point | 140 °C | [1] |

| Appearance | Yellowish solid | [1] |

| SMILES | Cc1ccc(C=O)cc1--INVALID-LINK--=O |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed via a two-step process: the nitration of 4-methylbenzaldehyde to yield the key precursor, followed by an acid-catalyzed acetalization with 1,3-propanediol.

Caption: Proposed two-step synthesis of the target compound.

2.1. Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzaldehyde

This procedure is adapted from established methods for the nitration of benzaldehyde derivatives.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, slowly add 4-methylbenzaldehyde to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Reaction Conditions: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and a dilute sodium bicarbonate solution until neutral. Recrystallization from an appropriate solvent system (e.g., ethanol/water) yields the purified 4-Methyl-3-nitrobenzaldehyde.

2.2. Experimental Protocol: Synthesis of this compound

This protocol is a general method for the formation of 1,3-dioxanes from aldehydes.[3]

-

Reaction Setup: Combine 4-Methyl-3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl) in a suitable solvent such as toluene or dichloromethane.

-

Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield the final compound.

Physicochemical and Spectroscopic Data

The following table summarizes the calculated properties of the target compound and the experimental data available for a structurally similar molecule, 2-(3-nitrophenyl)-1,3-dioxane. This data serves as a benchmark for the characterization of the synthesized compound.

Table 2: Comparative Physicochemical and Spectroscopic Data

| Property | This compound (Calculated/Expected) | 2-(3-Nitrophenyl)-1,3-dioxane (Experimental) |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₀H₁₁NO₄ |

| Molecular Weight | 223.23 g/mol | 209.20 g/mol |

| Appearance | Expected to be a solid | Solid |

| ¹H NMR | Aromatic protons (δ 7.5-8.2), dioxane protons (δ 3.9-4.3, 1.4-2.2), methyl protons (δ ~2.5) | Aromatic protons (δ 7.5-8.4), dioxane protons (δ 4.0-4.4, 1.5-2.3) |

| ¹³C NMR | Aromatic carbons (δ 120-150), acetal carbon (δ ~100), dioxane carbons (δ ~67, ~25), methyl carbon (δ ~20) | Aromatic carbons (δ 122-148), acetal carbon (δ ~101), dioxane carbons (δ ~67, ~25) |

| IR (cm⁻¹) | C-H (aromatic, aliphatic), C=C (aromatic), NO₂ (asymmetric ~1530, symmetric ~1350), C-O (acetal) | Similar characteristic peaks expected |

Potential Applications in Drug Development

The incorporation of a nitro group is a common strategy in medicinal chemistry. Nitro-containing compounds exhibit a wide range of biological activities, making this compound a molecule of interest for further investigation.[4][5]

-

Antimicrobial Activity: Many nitroaromatic compounds have demonstrated potent antibacterial and antifungal properties.[6] The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive nitrogen species that induce cellular damage.[4]

-

Antiparasitic Agents: Compounds containing nitro groups, such as metronidazole, are effective against various parasites.[7] The mechanism often involves the reduction of the nitro group within the parasite, leading to cytotoxic effects.

-

Anticancer Properties: Some nitrophenyl derivatives have been investigated for their potential as anticancer agents.[8] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.

-

Enzyme Inhibition: The specific stereoelectronic properties conferred by the nitro and methyl groups on the phenyl ring, combined with the dioxane moiety, could lead to selective inhibition of various enzymes.

The 1,3-dioxane ring itself is a valuable pharmacophore, often used as a bioisostere for other functional groups to improve pharmacokinetic properties.

Generalized Workflow for Biological Screening

For drug development professionals, a systematic approach to evaluating the biological activity of a novel compound like this compound is essential.

Caption: A generalized workflow for the biological evaluation of a novel compound.

References

- 1. 4-Methyl-3-nitrobenzaldehyde | 31680-07-6 | FM68033 [biosynth.com]

- 2. 4-METHYL-3-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2-(3-Nitrophenyl)-1,3-dioxane | 5663-26-3 [smolecule.com]

The Nitro Group in Nitrophenyl Compounds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The nitro group, a potent electron-withdrawing substituent, profoundly influences the chemical reactivity of the phenyl ring to which it is attached. This technical guide provides an in-depth exploration of the reactivity of the nitro group in nitrophenyl compounds, with a focus on its implications for drug discovery and development. The unique electronic properties conferred by the nitro group make these compounds valuable intermediates in organic synthesis and key pharmacophores in a variety of therapeutic agents. However, these same properties are also associated with potential toxicity, necessitating a thorough understanding of their reactivity.

Electronic Influence of the Nitro Group

The nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This dual reactivity is a direct consequence of its strong electron-withdrawing nature, which operates through both inductive and resonance effects.[1] The nitrogen atom of the nitro group bears a formal positive charge, which inductively withdraws electron density from the ring. Furthermore, the nitro group can participate in resonance, delocalizing the ring's π-electrons and creating regions of significant positive charge, particularly at the ortho and para positions.[2]

This electron deficiency makes the aromatic ring less susceptible to attack by electrophiles, which are themselves electron-poor.[3] Conversely, the diminished electron density at the ortho and para positions renders them susceptible to attack by nucleophiles, species rich in electrons.[4]

Hammett Substituent Constants

The electronic effect of the nitro group and other substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent and are invaluable in predicting reaction rates and equilibria.

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -COCH₃ | 0.38 | 0.50 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Table 1: Selected Hammett substituent constants. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

Key Reactions of Nitrophenyl Compounds

The reactivity of the nitro group itself, and its influence on the aromatic ring, allows for a variety of important chemical transformations.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a cornerstone of synthetic organic chemistry, providing a route to anilines, which are precursors to a vast array of pharmaceuticals and other fine chemicals.[5] A variety of reducing agents can be employed, offering different levels of selectivity and compatibility with other functional groups.

| Reducing Agent | Typical Yield (%) | Notes |

| H₂, Pd/C | >95% | Highly efficient but can also reduce other functional groups. |

| Fe, CH₃COOH | 85-95% | A classic and cost-effective method.[6] |

| SnCl₂, HCl | 80-90% | Effective but can be sensitive to reaction conditions. |

| NaBH₄, Catalyst | Variable | Can be selective depending on the catalyst and conditions. |

Table 2: Typical yields for the reduction of nitrobenzene to aniline using various methods.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of one or more nitro groups significantly facilitates nucleophilic aromatic substitution. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The rate of reaction is highly dependent on the nature of the nucleophile, the leaving group, and the substitution pattern of the nitroarene.

| Nitroarene | Nucleophile | Leaving Group | Relative Rate |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Cl | High |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | F | Very High |

| 4-Chloronitrobenzene | Piperidine | Cl | Low |

| 2-Chloronitrobenzene | Piperidine | Cl | Very Low |

Table 3: Relative rates of nucleophilic aromatic substitution for various nitroarenes with piperidine. The presence of two nitro groups and a better leaving group (F vs. Cl) significantly increases the reaction rate.

Electrophilic Aromatic Substitution

While the nitro group is strongly deactivating, electrophilic substitution on nitrophenyl compounds can still be achieved under forcing conditions. The nitro group is a meta-director, meaning that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the nitro group.[7] This is because the resonance structures of the intermediate carbocation (the sigma complex) are less destabilized when the electrophile attacks the meta position compared to the ortho or para positions.[8]

| Substrate | Product Distribution (Nitration) |

| Nitrobenzene | 93% meta, 6% ortho, <1% para |

| Toluene | 4% meta, 59% ortho, 37% para |

| Phenol | <1% meta, 50% ortho, 50% para |

Table 4: Product distribution for the nitration of substituted benzenes, illustrating the directing effect of the substituent.

Bioactivation and Toxicity of Nitroaromatic Drugs

In a biological context, the nitro group can undergo enzymatic reduction, a process central to both the therapeutic action and the toxicity of many nitroaromatic drugs.[9] This bioactivation is often mediated by nitroreductase enzymes found in both mammalian and microbial cells.[10]

The reduction of a nitroaromatic drug can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[10] These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[11] This mechanism is implicated in the idiosyncratic liver injury observed with some nitroaromatic drugs.[10] Conversely, the generation of these reactive species can also be harnessed for therapeutic benefit, as is the case with certain antimicrobial and anticancer agents that are selectively activated in hypoxic environments.[11]

Experimental Protocols

Reduction of Nitrobenzene to Aniline using Iron and Acetic Acid

Materials:

-

Nitrobenzene

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium hydroxide solution (1 M)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, filter funnel, and filter paper.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add nitrobenzene (1.0 eq) and ethanol.

-

With stirring, add iron powder (3.0 eq).

-

Slowly add glacial acetic acid. An exothermic reaction should be observed.

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

To the residue, add water and ethyl acetate.

-

Carefully neutralize the mixture with 1 M sodium hydroxide solution until the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude aniline. The product can be further purified by distillation or chromatography if necessary.[6]

Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenylhydrazine

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel, and filter paper.

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

-

Slowly add a solution of hydrazine hydrate (1.1 eq) in ethanol to the flask with stirring.

-

Heat the mixture to reflux for 1-2 hours. A precipitate should form.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol and then with water.

-

Dry the product to obtain 2,4-dinitrophenylhydrazine as a crystalline solid.

Nitroreductase Activity Assay

Principle: This assay measures the activity of nitroreductase by monitoring the reduction of a chromogenic or fluorogenic nitroaromatic substrate. The rate of product formation is proportional to the enzyme activity.

Materials:

-

Purified nitroreductase or cell lysate containing the enzyme

-

NAD(P)H as a cofactor

-

Nitroaromatic substrate (e.g., p-nitrophenol or a fluorogenic probe)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer or fluorometer

-

96-well plate (for high-throughput screening)

Procedure:

-

Prepare a stock solution of the nitroaromatic substrate and NAD(P)H in the reaction buffer.

-

Prepare serial dilutions of the nitroreductase enzyme or cell lysate.

-

In a 96-well plate, add the reaction buffer, NAD(P)H, and the enzyme/lysate to each well.

-

Initiate the reaction by adding the nitroaromatic substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals.

-

Calculate the initial reaction rate from the linear portion of the progress curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a certain amount of product per unit time under the specified conditions.[12]

Logical Relationships and Experimental Workflows

The study of nitrophenyl compound reactivity often involves a logical progression of experiments to elucidate structure-activity relationships and reaction mechanisms.

This guide provides a foundational understanding of the reactivity of the nitro group in nitrophenyl compounds. For professionals in drug development, a deep appreciation of these principles is essential for the rational design of novel therapeutics that harness the unique properties of the nitro group while mitigating its potential toxicities.

References

- 1. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 2. Khan Academy [khanacademy.org]

- 3. longdom.org [longdom.org]

- 4. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 5. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scielo.br [scielo.br]

- 10. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. This method is crucial for in-process monitoring, quality control of final products, and stability studies in pharmaceutical and chemical research. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This approach ensures high resolution, sensitivity, and reproducibility for the determination of the target analyte and potential process-related impurities.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and specialty chemical industries. Accurate and reliable quantification of this compound is essential to ensure the quality and purity of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures[1][2]. This note provides a comprehensive protocol for the HPLC analysis of this compound, adaptable for researchers, scientists, and professionals in drug development. The method is based on established principles for the analysis of nitroaromatic compounds[3][4][5][6].

Experimental Protocol

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds[3][7][8].

-

Vials: Amber glass vials to protect the analyte from photodegradation.

-

Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification[1].

Reagents and Standards

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized (DI) water or HPLC grade.

-

Formic Acid: 0.1% (v/v) in water and acetonitrile is recommended to improve peak shape[5].

-

Reference Standard: A well-characterized reference standard of this compound with known purity.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min[5][7] |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm[4][5][8] |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The appropriate sample preparation is crucial for accurate results and to protect the HPLC column[9][10].

-

For reaction mixtures or formulated products, accurately weigh a sample amount equivalent to approximately 10 mg of the active compound.

-

Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.

-

Further dilute the sample with the initial mobile phase to bring the expected concentration of the analyte within the calibration range.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection[1].

Method Validation Summary

The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0%[5] |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Results and Discussion

The developed HPLC method provides excellent separation of this compound from potential starting materials and by-products. The use of a C18 column offers good retention and selectivity for the nitroaromatic analyte. The gradient elution allows for the timely elution of the main peak with good symmetry, while also ensuring that any more retained impurities are eluted from the column, preventing carryover in subsequent runs. UV detection at 254 nm provides high sensitivity for the nitro-containing compound.

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been demonstrated to be linear, accurate, and precise. This protocol is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries.

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. tandfonline.com [tandfonline.com]

- 4. waters.com [waters.com]

- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. sample preparation in hplc | PPTX [slideshare.net]

Application Notes and Protocols for the Gas Chromatography Analysis of Dioxane Derivatives

This document provides detailed methodologies for the analysis of dioxane derivatives, with a primary focus on 1,4-dioxane, a significant environmental and consumer product contaminant. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

1,4-Dioxane is a synthetic industrial chemical that may be present as a trace contaminant in various consumer products, including cosmetics, detergents, shampoos, and food additives.[1][2] It is also a persistent environmental pollutant found in groundwater and drinking water.[3][4] Due to its classification as a probable human carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification.[3]

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the standard for analyzing 1,4-dioxane.[5] The primary challenges in its analysis are its high water solubility and volatility, which can complicate extraction from aqueous matrices.[4][5] To overcome these issues, common sample preparation techniques include static headspace (SH) and solid-phase extraction (SPE).[3][6] The use of an isotopic internal standard, such as 1,4-dioxane-d8, is highly recommended to compensate for matrix effects and improve accuracy, particularly in complex samples.[1][7]

This document details two primary methods: Static Headspace GC-MS for consumer products and SPE GC-MS for drinking water analysis.

Application Note 1: Analysis of 1,4-Dioxane in Consumer Products by Static Headspace (SH) GC-MS

This method is ideal for analyzing volatile organic compounds like 1,4-dioxane in complex matrices such as soaps, lotions, and shampoos. The headspace technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase above the sample, which is then injected into the GC system.[1][8] This approach minimizes matrix interference as non-volatile components are left behind.[1]

Experimental Protocol

1. Reagents and Standards Preparation:

-

Internal Standard (IS) Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of 1,4-dioxane-d8 in Milli-Q water.[1]

-

Internal Standard Working Solution (1 ppm): Dilute the 1000 ppm IS stock solution with Milli-Q water to create a 1 ppm working solution.[1]

-

1,4-Dioxane Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of 1,4-dioxane in Milli-Q water.[8]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the 1,4-dioxane stock solution with Milli-Q water. A typical range is from 10 ppb to 10,000 ppb (10 ppm).[1] For each calibration standard, add a constant amount of the 1 ppm internal standard solution.[1]

2. Sample Preparation:

-

Liquid Samples (e.g., Shampoos, Liquid Soaps): Accurately measure approximately 0.5 - 2.0 mL of the sample into a 20 mL headspace vial.[1][2]

-

Solid or Semi-Solid Samples (e.g., Creams): Accurately weigh 0.1 - 2.0 g of the sample into a 20 mL headspace vial. It may be necessary to add a known volume of Milli-Q water to viscous or solid samples.[1]

-

Internal Standard Addition: To each sample and calibration vial, add a known volume (e.g., 1-2 mL) of the 1 ppm 1,4-dioxane-d8 internal standard solution and mix well.[1]

-

Salting Out (Optional but Recommended): Adding sodium chloride can increase the sensitivity of the analysis by promoting the partitioning of 1,4-dioxane into the headspace.[9][10]

3. Workflow for Headspace GC-MS Analysis

Caption: Workflow for 1,4-Dioxane analysis using Static Headspace GC-MS.

Instrument Conditions

The following tables summarize typical instrument parameters.

Table 1: Static Headspace Sampler Conditions

| Parameter | Setting | Reference |

|---|---|---|

| Oven Temperature | 70 - 80 °C | [2][9] |

| Sample Loop Temp. | 150 °C | [9] |

| Transfer Line Temp. | 150 °C | [9] |

| Equilibration Time | 10 - 30 min | [2][6] |

| Injection Time | 1.0 min |[9] |

Table 2: Gas Chromatograph (GC) Conditions

| Parameter | Setting | Reference |

|---|---|---|

| Column | TG-624, DB-624 or similar | [11] |

| 30 m x 0.25 mm ID, 1.4 µm film | [11] | |

| Injection Port | PTV or Split/Splitless | [11] |

| Injector Temp. | 185 - 250 °C | [1][12] |

| Carrier Gas | Helium | [1][12] |

| Flow Rate | ~1.0 mL/min (Linear Velocity) | [12] |

| Oven Program | Initial: 40 °C, hold 3 min | [12] |

| Ramp 1: 5 °C/min to 75 °C | [12] |

| | Ramp 2: 50 °C/min to 230 °C, hold 3 min |[12] |

Table 3: Mass Spectrometer (MS) Conditions

| Parameter | Setting | Reference |

|---|---|---|

| Ion Source Temp. | 230 °C | [11] |

| Interface Temp. | 250 °C | [9] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [7][11] |

| SIM Ions | ||

| 1,4-Dioxane | m/z 88 (Quantifier), 58 | [7][11] |

| 1,4-Dioxane-d8 | m/z 96 (Quantifier), 64 |[7] |

Quantitative Performance

Table 4: Summary of Method Performance for Headspace GC-MS

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.999 | Food Additives | [7] |

| > 0.997 | Consumer Products | [1] | |

| Calibration Range | 0.25 - 100 mg/L | Food Additives | [7] |

| 13 ppb - 10 ppm | Consumer Products | [1] | |

| LOD | 0.11 mg/L | Food Additives | [7] |

| 2.3 - 7.1 ppb | Consumer Products | [1] | |

| LOQ | 0.37 mg/L | Food Additives | [7] |

| Recovery | 89.5 - 102.7% | Food Additives | [7] |

| Precision (%RSD) | 0.44 - 11.22% | Food Additives | [7] |

| | 1.6 - 4.3% | Water & Hand Soap |[2] |

Application Note 2: Analysis of 1,4-Dioxane in Drinking Water by Solid-Phase Extraction (SPE) GC-MS

This method is suitable for determining trace levels of 1,4-dioxane in drinking water, as required by regulatory bodies like the U.S. EPA.[3][11] Solid-phase extraction is used to concentrate the analyte from a large volume of water, thereby lowering the detection limits significantly.[3]

Experimental Protocol

1. Reagents and Materials:

-

SPE Cartridges: Activated carbon-based cartridges are commonly used.[3][4]

-

Elution Solvent: Dichloromethane (DCM).[3]

-

Standards: Prepare stock, working, and calibration standards in DCM as described in the previous method.

2. Sample Preparation (SPE):

-

Sample Collection: Collect a 100-500 mL water sample.[3] Preserve with HCl to pH <2 if needed.[13]

-

Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM followed by methanol and finally reagent water.

-

Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Cartridge Drying: Dry the cartridge thoroughly by passing nitrogen or air through it.

-

Elution: Elute the trapped 1,4-dioxane from the cartridge using a small volume of dichloromethane.[3]

-

Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) before GC-MS analysis.

3. Workflow for SPE GC-MS Analysis

Caption: Workflow for 1,4-Dioxane analysis in water using SPE and GC-MS.

Instrument Conditions

The GC-MS conditions are generally similar to those listed in Tables 2 and 3 for the headspace method, as the final analysis is performed on a liquid extract. Direct liquid injection is used instead of headspace sampling.

Quantitative Performance

Table 5: Summary of Method Performance for SPE GC-MS

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.999 | Drinking Water | [11] |

| Calibration Range | 0.05 - 40 ppb (µg/L) | Drinking Water | [11] |

| Method Detection Limit | 0.024 - 0.03 µg/L | Water | [4] |

| Recovery | 94 - 110% | Reagent Water | [3] |

| 96 - 102% | Drinking Water | [3] | |

| 92 - 102% | Groundwater, River Water | [4] |

| Precision (%RSD) | < 6% | Drinking Water |[3] |

Alternative and Complementary Techniques

-

GC-Flame Ionization Detection (GC-FID): For less complex matrices or when MS is not available, GC-FID can be a robust alternative.[5][14] However, it is less selective and may be more susceptible to interferences than MS.

-

Purge-and-Trap: This technique can be used for sample introduction but is often less efficient for the water-miscible 1,4-dioxane compared to headspace or SPE.[4][5]

-

Other Dioxane Derivatives: While this document focuses on 1,4-dioxane, static headspace GC is also effective for analyzing other derivatives, such as 2-alkyl-5,5-dimethyl-1,3-dioxanes found in industrial wastewater.[15] Method parameters would require optimization for these specific compounds.

References

- 1. agilent.com [agilent.com]

- 2. youngin.com [youngin.com]

- 3. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.cn [documents.thermofisher.cn]

- 12. asean.org [asean.org]

- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 14. Extraction and Measurement of 1,4-Dioxane in Detergents Using Headspace Microextraction Followed by Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-methyl-3-nitrophenyl)-1,3-dioxane as a chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is substantially informed by the well-established chemistry of structurally analogous nitrophenyl-substituted dioxanes and dioxolanes. The protocols and applications are based on established synthetic methodologies and the known utility of related compounds in organic synthesis and medicinal chemistry.

Chemical Properties and Data

The chemical structure of this compound features a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The dioxane moiety serves as a protecting group for the aldehyde functionality of 4-methyl-3-nitrobenzaldehyde, rendering it stable to various nucleophilic and basic conditions while allowing for selective reactions at the nitro group or aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |

| Molecular Weight | 223.23 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred from analogs |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | Inferred from analogs |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Applications in Chemical Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. Its primary utility lies in the strategic manipulation of the functional groups on the aromatic ring.

-

Intermediate for Amino Derivatives: The nitro group can be readily reduced to an amine, yielding 2-(3-amino-4-methylphenyl)-1,3-dioxane. This amino derivative is a key building block for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The protected aldehyde allows for selective N-alkylation, N-acylation, or diazotization reactions.

-

Precursor for Heterocyclic Compounds: The amino derivative can be used in condensation reactions to form various heterocyclic systems, such as benzodiazepines, quinolines, and other fused aromatic structures that are of interest in drug discovery.

-

Modification of the Aromatic Ring: The presence of the nitro and methyl groups directs further electrophilic aromatic substitution to specific positions on the phenyl ring, allowing for the introduction of additional functional groups.

-

Controlled Release of the Aldehyde: The dioxane group can be deprotected under acidic conditions to regenerate the 4-methyl-3-nitrobenzaldehyde at a desired stage of a multi-step synthesis. This is particularly useful when the aldehyde functionality would interfere with earlier reaction steps.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general acid-catalyzed acetalization of aldehydes.

Reaction Scheme:

Application Notes and Protocols: 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a versatile synthetic intermediate with significant potential in pharmaceutical research and development. Its structure incorporates two key functionalities: a protected benzaldehyde in the form of a 1,3-dioxane ring and a nitroaromatic system. This combination makes it a valuable building block for the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). The dioxane moiety serves as a stable protecting group for the aldehyde, which can be deprotected under specific acidic conditions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.[1][2][3]

The strategic placement of the methyl and nitro groups on the phenyl ring allows for the synthesis of specifically substituted aromatic compounds, which is crucial in designing molecules with desired pharmacological activities. Nitro compounds are well-established precursors in the synthesis of pharmaceutically relevant substances, offering a gateway to a variety of nitrogen-containing heterocycles and other complex scaffolds.[2][3][4]

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its role as a versatile intermediate. The key transformations and their relevance are outlined below:

-

Precursor to Aminobenzaldehyde Derivatives: The most common and critical transformation of nitrophenyl dioxanes is the reduction of the nitro group to an amine.[1] This yields the corresponding amino-substituted compound, which is a key precursor for the synthesis of a wide array of heterocyclic systems, such as quinolines, benzodiazepines, and other pharmacologically active scaffolds. Catalytic hydrogenation is a highly efficient and chemoselective method for this reduction.[1]

-

Building Block for Heterocyclic Synthesis: The resulting aminophenyl dioxane can be further manipulated. The amine functionality can participate in condensation reactions, cyclizations, and couplings to construct complex heterocyclic frameworks. The protected aldehyde can be unmasked at a later synthetic stage to participate in reactions such as reductive amination, Wittig reactions, or further condensations.

-

Scaffold for Drug Discovery: The "4-methyl-3-nitrophenyl" moiety itself is of interest in medicinal chemistry. The substitution pattern can influence the binding of a molecule to its biological target. By using this building block, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound.

Data Presentation

The following table summarizes key quantitative data for analogous reactions involving nitrophenyl dioxane and dioxolane derivatives, which can be extrapolated for this compound.

| Reaction | Substrate | Reagents & Conditions | Product | Yield | Reference |

| Acetal Formation | 3-Nitrobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid, Benzene, Reflux (Dean-Stark) | 2-(3-Nitrophenyl)-1,3-dioxolane | 100% | [5] |

| Nitro Reduction | 2-(4-Nitrophenyl)-1,3-dioxolane | Pd/C, H₂, Ethanol | 2-(4-Aminophenyl)-1,3-dioxolane | High | [1] |

| Stille Coupling | 4-Bromo-1-methyl-2-nitro-benzene, Tributyl(1-ethoxyvinyl)stannane | Pd(dppf)Cl₂, 1,4-Dioxane, 100°C | 1-(4-Methyl-3-nitrophenyl)ethanone | 82.7% | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.[5]

Materials:

-

4-Methyl-3-nitrobenzaldehyde

-

1,3-Propanediol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-methyl-3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol is based on the reduction of 2-(4-nitrophenyl)-1,3-dioxolane.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

-

Celite

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(4-methyl-3-aminophenyl)-1,3-dioxane.

-

The product can be used in the next step without further purification or can be purified by column chromatography if needed.

Visualizations

Caption: Synthetic workflow for the preparation and application of this compound.

Caption: Logical relationship of functionalities and applications.

References

- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]

- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

Application of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in Agrochemical Research: A Review of Available Data

Initial research indicates a significant lack of publicly available scientific literature, patents, or technical data specifically detailing the application of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in agrochemical research. While the synthesis of structurally related compounds is documented, no specific studies on its herbicidal, insecticidal, fungicidal, or plant growth-regulating properties could be identified.

This document aims to provide a foundational understanding of related chemical structures and general methodologies in agrochemical research that could be applied to this compound, should it become a compound of interest in future studies. The protocols and data presented below are based on research into analogous compounds and are intended to serve as a potential framework for investigation.

Synthesis and Characterization

The synthesis of the target compound, this compound, would likely follow established methods for the formation of 1,3-dioxane rings, which involves the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. In this case, the precursors would be 4-Methyl-3-nitrobenzaldehyde and 1,3-propanediol.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Potential Agrochemical Screening Protocols

Should this compound be synthesized, it would typically undergo a series of standardized biological assays to determine its potential as an agrochemical. The following are generalized protocols for such screenings.

1. Herbicidal Activity Screening

A common method to assess herbicidal effects is through pre-emergence and post-emergence assays on a panel of representative monocot and dicot weed species.

Experimental Protocol: Petri Dish Germination Assay

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 10, 50, 100, 200 ppm) in a water-based medium containing a surfactant.

-

Seed Plating: Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution. A control group should be prepared with the solvent-surfactant mixture only.

-

Incubation: Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus for broadleaf weeds, Echinochloa crus-galli for grasses) onto the filter paper.

-

Growth Conditions: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.

-

Data Collection: Measure the germination rate, root length, and shoot length of the seedlings. Calculate the inhibition percentage relative to the control.

2. Fungicidal Activity Screening

The potential of a compound to inhibit fungal growth is often tested using the mycelial growth inhibition method against a panel of economically important plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended media into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of the amended PDA plates.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the colony diameter at regular intervals until the control plate (medium with solvent only) is fully covered. Calculate the percentage of mycelial growth inhibition.

3. Insecticidal Activity Screening

Insecticidal activity can be assessed through various methods, including contact toxicity and ingestion assays, on relevant pest insects.

Experimental Protocol: Leaf-Dip Bioassay for Foliar Pests

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a water-surfactant solution.

-

Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry.

-